N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
“N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives are known for their broad range of chemical and biological properties . They are present in many commercially available drugs and have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various chemical reactions . For instance, a mixture of certain compounds, KOH, and carbon disulfide in ethanol was refluxed on a steam bath for 12 hours. The solution was then concentrated, cooled, and acidified with dilute HCl .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, containing a benzothiazole moiety and other functional groups . The benzothiazole moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . For instance, a mixture of certain compounds, KOH, and carbon disulfide in ethanol was refluxed on a steam bath for 12 hours. The solution was then concentrated, cooled, and acidified with dilute HCl .
Mechanism of Action
Target of Action
Compounds with similar thiazole scaffolds have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase a2 .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . These pathways could potentially be affected by this compound.
Result of Action
Thiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities .
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential therapeutic applications. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on compound X. Firstly, further investigation is required to elucidate its mechanism of action in various disease models. Secondly, its potential therapeutic applications need to be explored in more detail, including its efficacy and safety in animal models and clinical trials. Thirdly, the development of more efficient synthesis methods and purification techniques could increase the yield and purity of the compound. Finally, the development of analogs of compound X could lead to the discovery of more potent and selective compounds for various diseases.
In conclusion, compound X is a synthetic compound that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action is still under investigation, but it is believed to act through multiple pathways. Further research is required to elucidate its mechanism of action, potential therapeutic applications, and development of more efficient synthesis methods and purification techniques.
Synthesis Methods
The synthesis of compound X involves a multi-step process that starts with the reaction of 2-chloro acetic acid with pyridine-4-carboxaldehyde, followed by the reaction of the resulting product with 6-fluorobenzo[d]thiazole-2-amine. The final step involves the reaction of the resulting product with 2-phenoxy ethanol in the presence of a base. The yield of the synthesis process is around 60%, and the purity of the compound can be increased through further purification techniques.
Scientific Research Applications
Compound X has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, compound X has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c22-16-6-7-18-19(12-16)28-21(24-18)25(13-15-8-10-23-11-9-15)20(26)14-27-17-4-2-1-3-5-17/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPBAZJKMRJJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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